molecular formula C8H4F3NO4 B1297927 3-Nitro-5-(trifluoromethyl)benzoic acid CAS No. 328-80-3

3-Nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B1297927
CAS No.: 328-80-3
M. Wt: 235.12 g/mol
InChI Key: ODCLHXGXGFBBTA-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)benzoic acid is an organic compound with the chemical formula C8H4F3NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group (NO2) at the 3-position and a trifluoromethyl group (CF3) at the 5-position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with appropriate safety measures.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-amino-5-(trifluoromethyl)benzoic acid.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Major Products Formed:

    3-Amino-5-(trifluoromethyl)benzoic acid: Formed through the reduction of the nitro group.

    Various substituted derivatives: Formed through nucleophilic aromatic substitution reactions.

Mechanism of Action

Target of Action

It’s known that the compound can cause irritation to the respiratory system , suggesting that it may interact with receptors or enzymes in the respiratory tract.

Mode of Action

The compound might interact with its targets, leading to changes at the molecular level

Biochemical Pathways

Given its potential respiratory effects , it may influence pathways related to respiratory function.

Result of Action

It’s known to cause irritation to the respiratory system , which suggests that it may induce changes at the cellular level in respiratory tissues.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitro-5-(trifluoromethyl)benzoic acid. For instance, the compound should be stored in a cool, well-ventilated place away from heat sources and oxidizing agents . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and inhalation .

Biochemical Analysis

Biochemical Properties

3-Nitro-5-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, potentially acting as a substrate or inhibitor. The nitro group in this compound can undergo reduction reactions, while the trifluoromethyl group can influence the compound’s reactivity and binding affinity with biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress responses due to its nitro group. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as oxidoreductases, which catalyze the reduction of the nitro group. The compound may also interact with cofactors that facilitate these metabolic reactions. These interactions can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. These factors can affect the compound’s localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical roles and effects .

Scientific Research Applications

3-Nitro-5-(trifluoromethyl)benzoic acid is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Comparison: 3-Nitro-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in reduction and substitution reactions, compared to similar compounds that may only have one of these functional groups .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCLHXGXGFBBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346941
Record name 3-Nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-80-3
Record name 3-Nitro-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its corresponding amide in antituberculosis drug development?

A: The study published by [] focuses on characterizing these compounds, which act as vital building blocks for synthesizing 8-nitro-1,3-benzothiazin-4-ones. This class of compounds has shown promise as potential new drugs for treating tuberculosis. By elucidating the crystal structures of these precursors, researchers gain crucial insights into their molecular geometry and arrangement. This knowledge is fundamental for understanding their reactivity, potential for chemical modifications, and ultimately, their role in the synthesis of the target benzothiazinones with potential antitubercular activity.

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